molecular formula C24H31N3O4 B2742020 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)isobutyramide CAS No. 896359-94-7

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)isobutyramide

Cat. No. B2742020
CAS RN: 896359-94-7
M. Wt: 425.529
InChI Key: OCFSMXFBBOMCBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)isobutyramide is a useful research compound. Its molecular formula is C24H31N3O4 and its molecular weight is 425.529. The purity is usually 95%.
BenchChem offers high-quality N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)isobutyramide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)isobutyramide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

Several studies have investigated the synthesis of novel compounds with structures similar to "N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)isobutyramide" and their biological activities. For instance, compounds derived from reactions involving ester ethoxycarbonylhydrazones with primary amines, including structures akin to the specified chemical, were synthesized and screened for antimicrobial activities. Some of these compounds exhibited good or moderate activities against tested microorganisms, suggesting potential applications in developing new antimicrobial agents (Bektaş et al., 2010).

Antagonistic Properties on Receptors

Research into the structure-affinity relationships has led to the identification of derivatives with potent and selective affinities for dopamine and serotonin receptors. These studies are crucial for the development of new therapeutic agents targeting central nervous system disorders. For example, modifications of benzamide derivatives resulted in compounds with high affinity and selectivity for dopamine D(3) receptors, offering insights into the design of drugs for treating neurological conditions (Leopoldo et al., 2002).

Potential as Imaging Agents

The compound and its derivatives have been explored for their potential as imaging agents, particularly in positron emission tomography (PET) studies. This application is significant for diagnosing and studying the progression of neurological diseases. For example, derivatives with high affinities for serotonin 1A receptors have been synthesized and evaluated, highlighting the role of such compounds in developing diagnostic tools for brain research (Plenevaux et al., 2000).

properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O4/c1-17(2)24(28)25-15-21(18-4-9-22-23(14-18)31-16-30-22)27-12-10-26(11-13-27)19-5-7-20(29-3)8-6-19/h4-9,14,17,21H,10-13,15-16H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCFSMXFBBOMCBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)isobutyramide

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